1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one
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Overview
Description
1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H8F4O It is a fluorinated ketone, characterized by the presence of both trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-4-(4-fluorophenyl)butan-2-one is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H8F4O |
---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H8F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-2,4-5H,3,6H2 |
InChI Key |
DTAQYBARYWZQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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